![molecular formula C21H16ClN3O3S B3953779 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3953779.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide
Overview
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide, commonly known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is a derivative of 5,5'-dithiobis(2-nitrobenzoic acid), which is also known as Ellman's reagent. DTNB is a thiol-reactive compound that is used to measure the concentration of thiol groups in proteins and other biomolecules.
Mechanism of Action
DTNB reacts with thiol groups through a thiol-disulfide exchange reaction. The reaction involves the formation of a mixed disulfide between DTNB and the thiol group. The resulting product is a yellow-colored compound that can be measured spectrophotometrically at 412 nm. The reaction is specific for thiol groups and does not react with other functional groups.
Biochemical and Physiological Effects:
DTNB is a thiol-reactive compound that can cause oxidative stress and damage to cells and tissues. It can also interfere with the function of thiol-containing proteins and enzymes. However, at low concentrations, DTNB is relatively non-toxic and does not have significant physiological effects.
Advantages and Limitations for Lab Experiments
DTNB is a widely used reagent in biochemical assays due to its specificity for thiol groups and its ability to produce a stable, measurable product. However, DTNB has some limitations in terms of its sensitivity and specificity. It may not detect all thiol groups in a sample, and it may also react with other compounds that contain sulfhydryl groups. Additionally, DTNB may interfere with the function of thiol-containing proteins and enzymes.
Future Directions
There are several potential future directions for research on DTNB and related compounds. One area of interest is the development of more sensitive and specific thiol-reactive compounds for use in biochemical assays. Another area of interest is the study of the physiological effects of DTNB and related compounds, particularly in the context of oxidative stress and cell damage. Finally, there is interest in the development of new applications for DTNB and related compounds, such as in the detection of thiol-containing biomolecules in biological fluids and tissues.
Scientific Research Applications
DTNB is widely used in scientific research as a reagent for measuring the concentration of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biological molecules, including enzymes, antibodies, and hormones. DTNB reacts with thiol groups to produce a yellow-colored product that can be measured spectrophotometrically. This reaction is widely used in biochemical assays to measure the activity of enzymes and other proteins.
properties
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-17-13-16(25(27)28)11-12-18(17)23-21(29)24-20(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQDERIAIRRTEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.